6-Cyano-5-fluoronicotinic acid

Medicinal Chemistry Organic Synthesis Chemical Biology

Procure 6-Cyano-5-fluoronicotinic acid to access a pre-functionalized, trifunctional scaffold. Its orthogonally reactive carboxylic acid, cyano, and 5-fluoro substituents enable sequential chemoselective derivatization—unlocking divergent library synthesis from a single core. The electron-deficient ring facilitates late-stage diversification via nucleophilic aromatic substitution, while the fluorine atom enhances metabolic stability as a bioisostere. This specific substitution pattern is irreplaceable by simpler mono- or disubstituted nicotinic acid analogs, ensuring exclusive access to advanced intermediates for hit-to-lead optimization and medicinal chemistry programs.

Molecular Formula C7H3FN2O2
Molecular Weight 166.11 g/mol
Cat. No. B12283248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyano-5-fluoronicotinic acid
Molecular FormulaC7H3FN2O2
Molecular Weight166.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C#N)C(=O)O
InChIInChI=1S/C7H3FN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3H,(H,11,12)
InChIKeyJXJKHFHVRKJPOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyano-5-fluoronicotinic Acid: A Trifunctional Fluoropyridine Scaffold for Targeted Synthesis and Medicinal Chemistry


6-Cyano-5-fluoronicotinic acid (CAS 1803753-81-2) is a polyfunctionalized pyridine-3-carboxylic acid derivative featuring a carboxylic acid at position 3, a cyano group at position 6, and a fluorine atom at position 5 . With a molecular weight of 166.11 g/mol and a purity specification of ≥95% from commercial sources, this compound serves as a versatile building block in organic synthesis and pharmaceutical research, enabling distinct reactivity through three chemically orthogonal handles on a single aromatic core . This unique substitution pattern confers electronic, steric, and metabolic properties that distinguish it from simpler mono- or disubstituted nicotinic acid analogs.

Why 6-Cyano-5-fluoronicotinic Acid Cannot Be Replaced by Simpler Analogs in Precision Applications


In-class substitution of 6-cyano-5-fluoronicotinic acid with simpler analogs such as 5-fluoronicotinic acid, 6-cyanonicotinic acid, or halogenated derivatives is precluded by the compound's specific combination of three orthogonal functional groups that enable sequential, chemoselective derivatization. The electron-withdrawing cyano group at position 6 alters ring electronics to facilitate nucleophilic aromatic substitution, while the 5-fluoro substituent enhances metabolic stability and influences molecular recognition through stereoelectronic effects [1]. The carboxylic acid provides a handle for amide coupling or esterification, creating a trifunctional scaffold that cannot be replicated by analogs lacking any single functional group . Procurement of this specific compound ensures access to a pre-functionalized core that enables divergent synthesis strategies unavailable to mono- or disubstituted alternatives.

6-Cyano-5-fluoronicotinic Acid: Quantitative Differentiation Data for Scientific Selection


Structural Orthogonality: Three Reactive Handles Versus One or Two in Common Analogs

6-Cyano-5-fluoronicotinic acid possesses three distinct functional groups—carboxylic acid (position 3), fluorine (position 5), and cyano (position 6)—each capable of undergoing independent and orthogonal chemical transformations . In contrast, 5-fluoronicotinic acid lacks the cyano group, 6-cyanonicotinic acid lacks the fluorine substituent, and 2,6-dichloro-5-fluoronicotinic acid provides only two reactive sites (carboxylic acid and chlorine for substitution) . The presence of all three groups on a single pyridine core enables sequential derivatization without protecting group manipulation, a key advantage in multi-step synthesis.

Medicinal Chemistry Organic Synthesis Chemical Biology

Enhanced Electron-Withdrawing Capacity: Lower LUMO Energy for Nucleophilic Aromatic Substitution

The presence of both a cyano group (strong -M, -I) and a fluorine atom (-I) on the pyridine ring of 6-cyano-5-fluoronicotinic acid significantly lowers the LUMO energy compared to analogs with only one electron-withdrawing group. Computational studies on related 6-substituted nicotinic acid derivatives indicate that the combination of 5-fluoro and 6-cyano substituents lowers the LUMO by approximately 0.3–0.5 eV relative to 5-fluoronicotinic acid alone [1]. This electronic activation facilitates nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions under milder conditions than required for mono-substituted analogs .

Physical Organic Chemistry Reaction Optimization DFT Calculations

Predicted Metabolic Stability Advantage Over Non-Fluorinated Analogs

The 5-fluoro substituent in 6-cyano-5-fluoronicotinic acid is positioned to block potential cytochrome P450-mediated oxidation at the pyridine C5 position, a common metabolic soft spot in nicotinic acid derivatives . Class-level inference from fluorinated aromatic systems indicates that 5-fluorination typically reduces intrinsic clearance by 2- to 10-fold compared to the non-fluorinated parent [1]. In contrast, 6-cyanonicotinic acid (lacking the 5-fluoro group) remains vulnerable to C5 oxidation, potentially leading to rapid metabolic clearance.

Drug Metabolism Pharmacokinetics ADME

Commercial Purity Benchmark: 95% Minimum Specification for Reproducible Research

6-Cyano-5-fluoronicotinic acid is commercially available with a minimum purity specification of 95% as verified by HPLC and NMR . This purity benchmark meets the threshold required for reproducible biological assay results and reliable synthetic transformations. In contrast, some less common analogs (e.g., 6-bromo-5-fluoronicotinic acid) may be supplied at lower or unspecified purity grades, introducing variability in reaction outcomes and data reproducibility .

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for 6-Cyano-5-fluoronicotinic Acid Based on Quantitative Differentiation


Divergent Library Synthesis in Medicinal Chemistry Campaigns

The trifunctional nature of 6-cyano-5-fluoronicotinic acid—with orthogonal handles at positions 3, 5, and 6—enables divergent synthesis of structurally diverse compound libraries from a single starting material. Researchers can independently modify the carboxylic acid (via amide coupling), the cyano group (via hydrolysis, reduction, or cycloaddition), and utilize the fluorine atom for enhanced metabolic stability or as an NMR probe. This scaffold is particularly valuable in hit-to-lead optimization programs where rapid exploration of chemical space is required.

Synthesis of Fluorinated Bioisosteres and Metabolic Probes

The 5-fluoro substituent serves as a bioisostere for hydrogen while simultaneously blocking oxidative metabolism, making 6-cyano-5-fluoronicotinic acid an ideal starting point for designing metabolically stable analogs of biologically active nicotinic acid derivatives. The cyano group can be converted to amines, tetrazoles, or amides, enabling fine-tuning of physicochemical properties while maintaining the metabolic advantage conferred by fluorination.

SNAr-Based Derivatization for Late-Stage Functionalization

The electron-deficient pyridine ring activated by both 5-fluoro and 6-cyano groups facilitates nucleophilic aromatic substitution at the 2- and 4-positions under relatively mild conditions. This property enables late-stage diversification of advanced intermediates, a critical capability in both academic research and industrial process chemistry where protecting group manipulation and harsh conditions are undesirable.

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